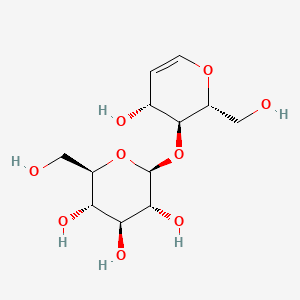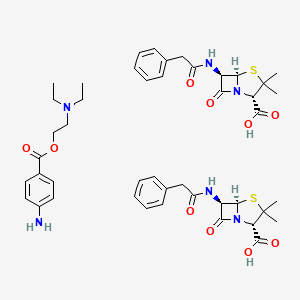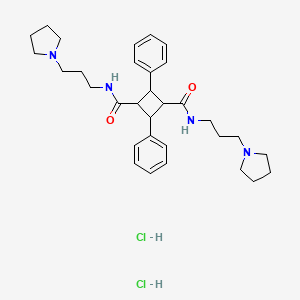
Cellobial
Vue d'ensemble
Description
(2S,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol, also known as (2S,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol, is a useful research compound. Its molecular formula is C12H20O9 and its molecular weight is 308.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dispositifs biomédicaux
Le Cellobial et ses dérivés se sont avérés prometteurs dans le développement de dispositifs biomédicaux. En raison de sa biocompatibilité et de sa polyvalence structurelle, il peut être utilisé dans le génie tissulaire, les pansements pour plaies et les systèmes d’administration de médicaments . La capacité du matériau à former diverses structures morphologiques, telles que des fibres et des formes micro/nanocristallines, permet la création d’échafaudages et de matrices essentiels en médecine régénérative et en réparation tissulaire.
Matériaux durables
Le potentiel du composé en tant que précurseur pour des matériaux durables est important. Il peut être transformé en matériaux fonctionnels à base de cellulose tels que des hydrogels, des aérogels et des films . Ces matériaux sont essentiels pour créer des alternatives écologiques aux plastiques et composites traditionnels, qui sont souvent dérivés de ressources pétrolières non renouvelables.
Adsorption et séparation
Dans le domaine de l’adsorption et de la séparation, les matériaux à base de cellulose dérivés du this compound peuvent être conçus pour avoir des surfaces élevées et des affinités spécifiques pour certaines molécules . Cela les rend idéales pour une utilisation dans la purification de l’eau, la filtration de l’air et les processus de séparation chimique, où elles peuvent éliminer sélectivement les contaminants ou les substances souhaitées des mélanges.
Applications capacitives d’électrodes
Les matériaux à base de this compound ont des applications dans les dispositifs capacitifs d’électrodes. Ils peuvent être utilisés pour créer des électrodes pour les supercondensateurs et les batteries en raison de leur conductivité électrique et de leur stabilité . Cette application est particulièrement pertinente dans le développement de solutions de stockage d’énergie renouvelable.
Dispositifs électroniques intelligents
L’utilité du composé s’étend au domaine des dispositifs électroniques intelligents. Les matériaux dérivés de la cellulose peuvent être incorporés dans des capteurs, des actionneurs et d’autres composants de dispositifs électroniques qui nécessitent une flexibilité, une biodégradabilité et une réactivité aux stimuli environnementaux .
Applications thérapeutiques cellulaires
Les composés liés au this compound, en particulier le CID 3081373, ont été explorés pour leur utilisation dans les applications thérapeutiques cellulaires. Ils peuvent agir comme des dimérisateurs induits chimiquement qui régulent les voies de signalisation dans les cellules, ce qui est crucial pour contrôler l’activité des thérapies cellulaires, telles que l’activation des cellules T CAR et l’expression des gènes médiée par CRISPRa .
Spectrométrie de masse
En spectrométrie de masse, le CID 3081373 peut être impliqué dans la dissociation activée par les électrons (EAD), une technique qui fournit des informations plus détaillées sur la structure moléculaire que les méthodes traditionnelles . Ceci est particulièrement utile pour la caractérisation de biomolécules complexes et pour l’identification de composés isomères.
Analyse du comportement de fluage des matériaux
Enfin, le composé a été étudié dans le contexte de l’analyse du comportement de fluage des matériaux. Comprendre le comportement de fluage des matériaux est essentiel pour prédire la durée de vie et les modes de défaillance de divers dispositifs, y compris les dispositifs d’interruption de courant des batteries lithium-ion .
Mécanisme D'action
Target of Action
The primary targets of Cellobial are cellulolytic proteins . These proteins are enzymes that work together to depolymerize cellulose into soluble products such as cellobiose and glucose .
Mode of Action
This compound interacts with its targets, the cellulolytic proteins, by serving as a substrate for these enzymes . The enzymes break down this compound, leading to the production of glucose molecules. This process is facilitated by advances in molecular biology, which have shown homology between cellulases from different microorganisms .
Biochemical Pathways
This compound is involved in the biochemical pathway of cellulose degradation . When cellulolytic proteins act on this compound, they break it down into glucose. This process is part of the larger cellulose degradation pathway, which is crucial for the recycling of carbon in the environment.
Result of Action
The action of cellulolytic proteins on this compound results in the production of glucose . This glucose can then be used by organisms for energy production, contributing to various cellular processes.
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature, which can affect the activity of the cellulolytic proteins that act on it . Additionally, the presence of other substances in the environment can also impact the efficacy and stability of this compound.
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O9/c13-3-6-8(16)9(17)10(18)12(20-6)21-11-5(15)1-2-19-7(11)4-14/h1-2,5-18H,3-4H2/t5-,6-,7-,8-,9+,10-,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXRLRRQDUXQEE-SVXPYECESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C(C1O)OC2C(C(C(C(O2)CO)O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CO[C@@H]([C@H]([C@@H]1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
490-51-7 | |
| Record name | Cellobial | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: How does cellobial interact with enzymes like cellulases, and what are the downstream effects?
A1: Research demonstrates that both exo- and endo-type cellulases can catalyze the hydration of this compound's enolic bond, leading to the formation of 2-deoxycellobiose. [] Interestingly, this interaction differs from the typical hydrolysis of cellulose and cellodextrins by these enzymes. Instead of protonating from above the β-D-glycosidic linkage, this compound hydration involves protonation from below the si face of the D-glucal moiety. [] This suggests a fascinating catalytic flexibility within these enzymes. Additionally, some cellulases can utilize this compound in transglycosylation reactions, forming 2-deoxycellobiosyl-transfer products. [] These findings provide valuable insights into the catalytic mechanisms of cellulases and expand their potential applications beyond traditional cellulose degradation.
Q2: What is the structural characterization of this compound, including its molecular formula, weight, and relevant spectroscopic data?
A2: While a comprehensive spectroscopic analysis is not provided within the provided research, the chemical formula for this compound can be deduced as C12H20O9. [] This information, combined with knowledge of its structure as a disaccharide glycal, forms the basis for further spectroscopic investigations. Techniques like NMR and mass spectrometry would be valuable for confirming its structure and studying its interactions.
Q3: How can this compound be used in the synthesis of complex carbohydrates and other valuable compounds?
A4: this compound serves as a versatile starting material for synthesizing complex carbohydrates, particularly 2-deoxy-α-O-glycopeptides. [] It acts as a glycosyl donor in reactions with amino acid/peptide derivatives, employing N-iodosuccinimide (NIS) as a promoter. This method achieves high yields and excellent anomeric purity, proving especially valuable for larger peptide fragments, which pose challenges with traditional glycosylation techniques. [] Furthermore, this compound's utility extends to synthesizing 1,2-dideoxy-L-azasugars and 2-deoxy-1,5-anhydro-L-hexitols. This strategy involves ring-opening of this compound, followed by regioselective amination and cyclization, providing access to valuable compounds like fagomine congeners. [] The versatility of this approach is further highlighted by its applicability in synthesizing glycosyl derivatives of these compounds using glycosyl glycals like this compound itself. []
Q4: What are the potential applications of this compound-derived compounds like 2-deoxy-1,5-thioanhydro-L-hexitols?
A5: Research highlights a highly efficient and stereocontrolled synthesis of 2-deoxy-1,5-thioanhydro-L-hexitols from D-glycals, including this compound. [] This method, involving ring-opening, mesylation, and S-heterocyclization, achieves yields of 60-80%. The significance of this synthesis lies in the potential of these thioanhydro-L-hexitols to act as valuable intermediates or building blocks for synthesizing more complex molecules with potential biological activities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1227800.png)
![1-[3-(2-Aminopropoxy)propoxy]propan-2-amine](/img/structure/B1227801.png)



![1-(3,5-Dimethyl-1-piperidinyl)-2-[[2-(thiophen-2-ylmethyl)-4-quinazolinyl]thio]ethanone](/img/structure/B1227809.png)
![5-bromo-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B1227811.png)


